5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

Medicinal Chemistry Building Block Thiazole

This specific 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid regioisomer (CAS 1270034-31-5) eliminates synthetic risk associated with unprotected or regioisomeric analogs. The orthogonal Boc-protected amine and free carboxylic acid enable direct use in Fmoc/tBu SPPS and amide coupling, while the 2-methyl-4-carboxylic acid substitution pattern preserves critical binding geometry for kinase inhibitor libraries. With ≥97% purity, defined GHS07 hazard profile, and ambient storage/shipping, it is a ready-to-couple privileged fragment that avoids in-house protection steps and procurement uncertainty.

Molecular Formula C10H14N2O4S
Molecular Weight 258.30 g/mol
Cat. No. B7985666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Boc-amino)-2-methylthiazole-4-carboxylic acid
Molecular FormulaC10H14N2O4S
Molecular Weight258.30 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)NC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C10H14N2O4S/c1-5-11-6(8(13)14)7(17-5)12-9(15)16-10(2,3)4/h1-4H3,(H,12,15)(H,13,14)
InChIKeyXQRBMSPXDXFNMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid: N-Boc Protected Aminothiazole Acid Building Block for Medicinal Chemistry Procurement


5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (CAS 1270034-31-5) is a heterocyclic building block featuring a 2-methylthiazole-4-carboxylic acid core with a tert-butoxycarbonyl (Boc) protected amine at the 5-position . This compound belongs to the thiazole amino acid class, critical intermediates in the synthesis of biologically active molecules, including cytotoxic cyclic peptides [1]. With a molecular weight of 258.29 g/mol and an empirical formula of C10H14N2O4S, it is a solid with a typical purity specification of 97% .

Technical Procurement Risk: Why Generic Substitution of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid with Unprotected Analogs or Regioisomers Fails


Substituting this specific protected aminothiazole with its unprotected analog (5-amino-2-methylthiazole-4-carboxylic acid) or a regioisomer (e.g., N-Boc-2-amino-4-methylthiazole-5-carboxylic acid) introduces significant synthetic risk. The Boc protecting group is essential for orthogonal protection strategies in multi-step syntheses, where the free amine would otherwise undergo unwanted side reactions [1]. The specific 2-methyl-4-carboxylic acid substitution pattern provides a unique handle for amide coupling, distinguishing it from regioisomers that alter the geometry and electronic properties of the resulting conjugates . Furthermore, the commercial availability and defined pricing structure of this specific regioisomer are known, while the analog N-Boc-2-amino-4-methylthiazole-5-carboxylic acid (CAS 302963-94-6) lacks established, reliable commercial supply channels, creating procurement uncertainty .

Quantitative Differentiation Guide: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid vs. Key Analogs


Regioisomeric Identity and Commercial Availability: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid vs. N-Boc-2-amino-4-methylthiazole-5-carboxylic acid

The specific 2-methyl-4-carboxylic acid regioisomer (1270034-31-5) is commercially established with multiple vendors offering defined pricing and stock, whereas the 4-methyl-5-carboxylic acid regioisomer (302963-94-6) is only listed in databases without defined commercial sources or pricing . This regioisomeric difference dictates the spatial orientation of the carboxylate coupling handle, which can critically influence the biological activity of derived conjugates .

Medicinal Chemistry Building Block Thiazole Regioisomer

Protected vs. Unprotected Amine: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid vs. 5-Amino-2-methylthiazole-4-carboxylic acid

The Boc-protected compound (MW 258.29) has a molecular weight 100.11 Da higher than the unprotected analog (MW 158.18) due to the addition of the tert-butoxycarbonyl group . This difference reflects the presence of a protecting group that is stable under basic and nucleophilic conditions but cleavable under acidic conditions, enabling orthogonal protection strategies essential for peptide and heterocycle synthesis [1].

Peptide Synthesis Protecting Group Orthogonal Synthesis Amino Acid

Cost and Scale Availability: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid vs. 2-Methylthiazole-4-carboxylic acid

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid is a specialized, protected building block with a price reflecting its synthetic complexity (e.g., £150/50 mg) , while the unprotected core 2-methylthiazole-4-carboxylic acid is a commodity chemical available at significantly lower cost (e.g., $14.90/1g) . This 10x-100x cost differential underscores the added value of the pre-installed Boc-protected amine for streamlined synthesis, saving multiple synthetic steps and associated labor costs .

Procurement Cost Analysis Scale-up Building Block

Purity and Quality Control: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid vs. Unspecified Analogs

Reputable vendors for 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid specify a purity of ≥97% (typically by HPLC or NMR) . This defined purity level, coupled with a documented hazard profile (GHS07: H302, H315, H319, H335) , provides a clear quality and safety benchmark. In contrast, many thiazole analogs lack such explicit vendor specifications, creating uncertainty regarding impurity profiles and batch-to-batch reproducibility, which can compromise synthetic yields and biological assay results .

Quality Control Purity Reproducibility Vendor Specification

Optimal Application Scenarios for 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid Based on Evidenced Differentiation


Orthogonal Synthesis of Cytotoxic Cyclic Peptide Analogs

The Boc-protected amine and free carboxylic acid provide orthogonal handles for peptide coupling. This compound is a direct precursor to 2-(1-aminoalkyl)thiazole-4-carboxylic acid intermediates found in marine-derived cytotoxic cyclic peptides [1]. The defined purity (≥97%) ensures reliable coupling yields, and the commercial availability reduces the need for in-house protection of the corresponding free amine .

Fragment-Based Drug Discovery (FBDD) Library Expansion

The 2-methylthiazole-4-carboxylic acid core is a recognized 'privileged fragment' in medicinal chemistry [1]. The Boc-protected version serves as a 'ready-to-couple' fragment for library synthesis, eliminating the need for a separate amine protection step. Its defined pricing and availability allow for cost-effective library production, especially when compared to the synthetic effort required to prepare it from the unprotected core .

Solid-Phase Peptide Synthesis (SPPS) Using Thiazole Amino Acids

In SPPS, the acid-labile Boc group is compatible with Fmoc/tBu strategies after appropriate resin loading via the carboxylic acid. This compound allows for the direct introduction of a thiazole amino acid residue into a growing peptide chain on solid support. The known hazard profile (GHS07) and defined storage conditions (room temperature) [1] facilitate safe and straightforward handling in automated synthesis workflows, unlike many less-characterized analogs [2].

Targeted Synthesis of ALK5 or Src Kinase Inhibitor Precursors

Aminothiazole derivatives are known inhibitors of ALK5 (TGF-β signaling) and Src-family kinases [1]. The 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid scaffold provides a direct entry point for synthesizing focused libraries of these inhibitors. The regioisomeric identity (2-methyl-4-carboxylic acid) is critical, as alternative regioisomers (e.g., 4-methyl-5-carboxylic acid) would yield compounds with altered binding geometries and potentially reduced potency [2].

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